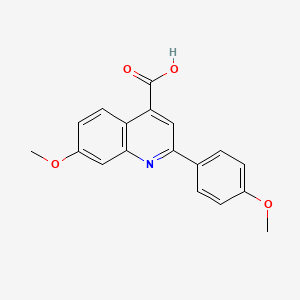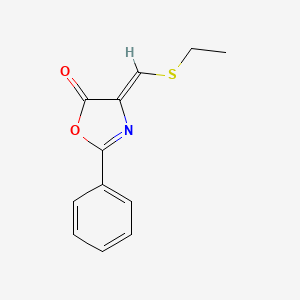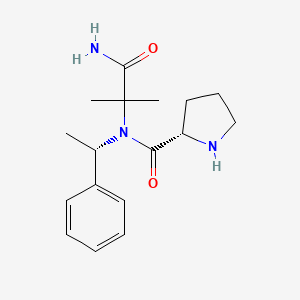
(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Attachment of the Phenylethyl Group: This can be done through substitution reactions using phenylethyl halides or similar compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or phenylethyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound can be a lead compound in the development of new drugs.
Therapeutic Agents: It may have potential as a therapeutic agent for certain diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as a building block in the manufacture of various chemicals.
作用机制
The mechanism of action of (S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with receptors, modulating their activity and influencing downstream signaling pathways.
相似化合物的比较
Similar Compounds
(S)-N-(1-Amino-2-methyl-1-oxopropan-2-yl)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which may confer unique biological and chemical properties.
属性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(2S)-N-(1-amino-2-methyl-1-oxopropan-2-yl)-N-[(1S)-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-12(13-8-5-4-6-9-13)20(17(2,3)16(18)22)15(21)14-10-7-11-19-14/h4-6,8-9,12,14,19H,7,10-11H2,1-3H3,(H2,18,22)/t12-,14-/m0/s1 |
InChI 键 |
KXGJBJMWJRVGJR-JSGCOSHPSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N(C(=O)[C@@H]2CCCN2)C(C)(C)C(=O)N |
规范 SMILES |
CC(C1=CC=CC=C1)N(C(=O)C2CCCN2)C(C)(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



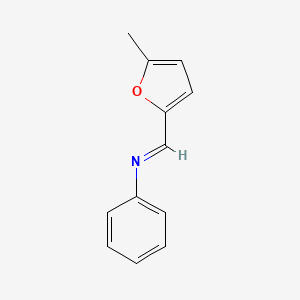

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

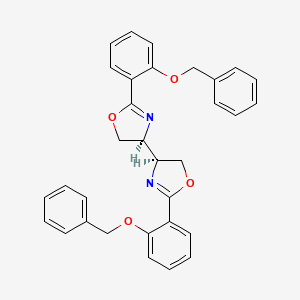
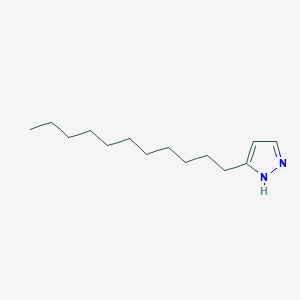

![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
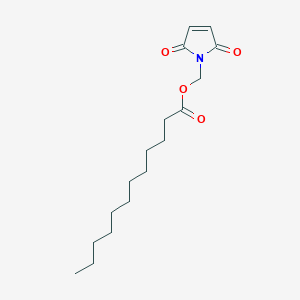
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
